ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is an intriguing organic compound. Its structure comprises a triazoloquinoxalinone moiety linked to an acylated aminobenzoate, making it a potential candidate for various chemical and pharmacological applications. This compound belongs to a class of molecules known for their versatility and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of 1-Ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxaline
Reagents: Starting materials like 3-nitroaniline, ethyl isothiocyanate, and hydrazine hydrate.
Reaction Conditions: Initial condensation at elevated temperatures, followed by cyclization under acidic conditions to form the triazoloquinoxaline core.
Acylation
Reagents: The triazoloquinoxaline core, acetyl chloride or acetic anhydride.
Reaction Conditions: Carried out in an aprotic solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products.
Coupling with Ethyl 4-Aminobenzoate
Reagents: Ethyl 4-aminobenzoate, previously synthesized acylated triazoloquinoxaline.
Reaction Conditions: Typically performed using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in a solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods: : The industrial production of this compound would likely scale up the laboratory methods with optimizations:
Improved yields through enhanced purification techniques.
Utilization of continuous flow reactors for the cyclization and coupling steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be subjected to mild oxidizing agents like PCC (Pyridinium chlorochromate) for potential modifications on the benzoate moiety.
Reduction: : The nitro groups, if present as precursors, can be reduced using agents like Pd/C in hydrogenation.
Substitution: : The aromatic amine and ester groups allow for electrophilic and nucleophilic substitutions, respectively.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄ (Potassium permanganate).
Reducing Agents: : Pd/C, NaBH₄ (Sodium borohydride).
Coupling Agents: : EDCI, DCC (Dicyclohexylcarbodiimide).
Major Products Formed
Varies based on the reaction but includes functionalized derivatives of the triazoloquinoxaline and benzoate structures.
Scientific Research Applications
Ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is being explored in various domains:
Chemistry: : As a building block for more complex heterocyclic compounds.
Biology: : Potential as a bioactive agent, possibly inhibiting certain enzymes or interacting with specific proteins.
Medicine: : Investigation into its therapeutic properties for treating infections or diseases, though specific details require experimental validation.
Industry: : Its derivatives might serve as precursors for dyes, agrochemicals, or other functional materials.
Mechanism of Action
Mechanism
The compound may act by interacting with molecular targets such as enzymes, disrupting their function through competitive inhibition or allosteric modulation.
Molecular Targets and Pathways
Potential targets include proteins with active sites complementary to the triazoloquinoxaline moiety, which could influence pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds: Derivatives of triazoloquinoxaline, quinoxaline-based drugs, and other heterocyclic bioactive agents.
Uniqueness: : The ethyl ester and aminobenzoate functionalities may confer unique solubility, stability, and bioavailability properties compared to similar compounds.
Feel free to dive deeper into any of these sections or let me know if there's something specific you'd like to explore further!
Properties
IUPAC Name |
ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUARWZPWRUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.